molecular formula I2Te B081356 Tellurium diiodide CAS No. 13451-16-6

Tellurium diiodide

Cat. No. B081356
CAS RN: 13451-16-6
M. Wt: 381.4 g/mol
InChI Key: KDDMDRIQNXVVBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tellurium diiodide can be synthesized through the reaction of elemental tellurium with organic halides under mild conditions. This process was demonstrated by the insertion of elemental tellurium between the C–I bond of iodoacetamide, affording bis(acetamido)tellurium(IV) diiodide (Chauhan et al., 2005). Another example involves the reaction of tellurium with phenacyl bromide to give diphenacyltellurium dibromide, which upon metathesis with KI affords the diiodide form (Chauhan et al., 2002).

Molecular Structure Analysis

The molecular structure of tellurium diiodides displays intriguing features, such as intramolecular Te⋯O C interactions and secondary bonding interactions. X-ray diffraction methods have been extensively used to determine the crystal and molecular structures of these compounds, revealing a Ψ-trigonal-bipyramidal geometry around the central tellurium atom in some cases (Chauhan et al., 2002).

Chemical Reactions and Properties

Tellurium diiodides undergo various chemical reactions, including oxidation and formation of adducts with Pt(II) and Pd(II) chlorides. These reactions highlight the reactivity and potential applications of tellurium diiodides in the formation of novel compounds with significant chemical properties (Chauhan et al., 2005).

Physical Properties Analysis

The synthesis and single-crystal X-ray studies of cyclic Te(IV) diiodide revealed the presence of Te⋯I secondary bonding interactions, indicating the significance of these interactions in determining the physical properties of tellurium diiodides (Singh et al., 2021).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The synthesis and characterization of cyclic tellurium(IV) diiodide and its molecular structures have been established through methods like X-ray studies and NMR spectroscopy. This compound shows unique secondary bonding interactions in its solid-state structure (Singh et al., 2021).
    • Diaryl tellurium diiodides have been studied for their structural properties, showing that steric factors can lead to a trigonal pyramidal structure. This research aids in understanding the coordination number and structural frameworks of these compounds (Laur et al., 2005).
  • Medical Imaging and Drug Design :

    • Tellurium diiodide compounds have been evaluated for myocardial imaging in medical applications. Specific compounds with tellurium showed promising results in heart uptake and retention, indicating potential as myocardial imaging agents (Knapp et al., 1984).
    • The tellurium compound AS101 has been identified as a potent immunomodulator with potential therapeutic applications in cancer treatment. It demonstrates various activities affecting the immune system, highlighting the possible role of tellurium compounds in autoimmune diseases and cancer therapy (Sredni, 2012).
  • Chemical Reactivity and Applications :

    • The reactivity of dimethylthis compound in solvents like acetone has been explored. This decomposition leads to the formation of various compounds, including a tellurium-oxygen polymer. Such studies are essential for understanding the behavior of organometallid reactions (Shrestha & Thayer, 1971).
    • Research on the synthesis and characterization of organotelluroxane from diethyl tellurium (IV) diiodide explores the coordination geometry around tellurium atoms and the formation of secondary bonds. This research contributes to understanding the supramolecular associations in these compounds (Singh, 2018).

Future Directions

Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .

properties

IUPAC Name

iodo tellurohypoiodite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/I2Te/c1-3-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDMDRIQNXVVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Te](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I2Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the molecular structure of tellurium diiodide and how does this influence its tendency to form supramolecular assemblies?

A1: this compound exhibits a bent molecular geometry with a bond angle of approximately 103.1° []. This structure, combined with the presence of a lone pair of electrons on the tellurium atom, allows TeI₂ to participate in weak intermolecular interactions, such as Te···I and I···I secondary bonding. These interactions contribute to the formation of supramolecular assemblies in the solid state [, ].

Q2: How does the replacement of iodine atoms in diethylthis compound with carboxylate groups affect its supramolecular structure?

A2: Substituting iodine atoms in diethylthis compound, (C₂H₅)₂TeI₂, with carboxylate groups leads to significant changes in the supramolecular assembly []. While (C₂H₅)₂TeI₂ forms zig-zag ribbons through Te---I secondary bonds, the carboxylate derivatives display a variety of structures like stairs, dimers, trimers, and tetramers. This change is attributed to the formation of intermolecular Te---O secondary bonds and C-H---O hydrogen bonds, demonstrating the influence of ligand modification on supramolecular organization.

Q3: Can this compound act as a precursor for other organotellurium compounds?

A3: Yes, diethylthis compound can be used as a starting material for the synthesis of diethyltellurium bis(carboxylates) through metathesis reactions with the corresponding silver carboxylates [].

Q4: Are there any spectroscopic techniques commonly used to characterize this compound and its derivatives?

A4: Yes, several spectroscopic techniques are employed for characterizing this compound and related compounds. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and tellurium-125 nuclear magnetic resonance (¹²⁵Te NMR) spectroscopy [, ]. These techniques provide information about the functional groups, bonding environment, and structure of the compounds.

Q5: Has the molecular structure of this compound been studied using computational methods?

A5: Yes, the geometric parameters and vibrational frequencies of tellurium dihalides, including TeI₂, have been calculated using various computational methods such as B3LYP, MP2, CCSD, and CCSD(T) with aug-cc-pVTZ basis sets []. These calculations provide insights into the bonding properties and electronic structure of TeI₂.

Q6: What is known about the stability of this compound?

A7: this compound is known to be thermally unstable and decomposes upon heating. For instance, TeI₄ decomposes into iodine gas (I₂) and elemental tellurium (Te) upon sublimation []. The stability of organotellurium compounds can vary depending on the substituents attached to the tellurium atom.

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